Cas no 1391469-99-0 (rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride
- rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
- (2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
- (2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride
- 1391469-99-0
- EN300-27158574
- MFCD12758174
- CS-0256214
- rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride
-
- Inchi: 1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1
- InChI Key: XPBLGMPQLWNYOC-QRPNPIFTSA-N
- SMILES: Cl.FC(OC1=CC=CC(=C1)[C@H](CO)N)(F)F
Computed Properties
- Exact Mass: 257.0430408g/mol
- Monoisotopic Mass: 257.0430408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 198
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5Ų
rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27158574-5.0g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 5g |
$8725.0 | 2023-05-26 | |
Enamine | EN300-27158574-10g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 10g |
$12938.0 | 2023-09-11 | |
1PlusChem | 1P028G71-10g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |
1391469-99-0 | 95% | 10g |
$16054.00 | 2023-12-22 | |
Enamine | EN300-27158574-5g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 5g |
$8725.0 | 2023-09-11 | |
1PlusChem | 1P028G71-5g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |
1391469-99-0 | 95% | 5g |
$10846.00 | 2023-12-22 | |
1PlusChem | 1P028G71-1g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |
1391469-99-0 | 95% | 1g |
$3781.00 | 2023-12-22 | |
Enamine | EN300-27158574-0.1g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 0.1g |
$1044.0 | 2023-09-11 | |
Enamine | EN300-27158574-2.5g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 2.5g |
$5897.0 | 2023-09-11 | |
1PlusChem | 1P028G71-250mg |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |
1391469-99-0 | 95% | 250mg |
$1901.00 | 2023-12-22 | |
Enamine | EN300-27158574-1g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 1g |
$3009.0 | 2023-09-11 |
rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride Related Literature
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride
Comprehensive Overview of rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride (CAS No. 1391469-99-0)
The compound rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride (CAS No. 1391469-99-0) is a chiral amine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a trifluoromethoxy group and an amino alcohol moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) disorders.
One of the most searched questions in the field of medicinal chemistry is: "What are the applications of chiral amines in drug development?" This compound addresses this query by showcasing the importance of stereochemistry in enhancing drug efficacy and reducing side effects. The rel-(2R) configuration is particularly noteworthy, as it often exhibits higher biological activity compared to its enantiomers. This aligns with the growing trend of enantioselective synthesis in modern pharmaceuticals.
Another hot topic in the scientific community is the role of fluorinated compounds in improving drug pharmacokinetics. The trifluoromethoxy group in rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride enhances metabolic stability and membrane permeability, making it a subject of interest for researchers exploring blood-brain barrier (BBB) penetration. This is particularly relevant for diseases like Alzheimer's and Parkinson's, where effective CNS delivery is critical.
From a synthetic chemistry perspective, the compound's hydrochloride salt form improves solubility and handling, which is a common challenge in drug formulation. Searches like "How to improve the solubility of amine derivatives?" often highlight the importance of salt formation, and this compound serves as a prime example. Its stability under various pH conditions also makes it suitable for oral drug formulations, a key consideration in preclinical development.
In the context of green chemistry, researchers are exploring sustainable methods to synthesize such complex molecules. The rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride can be synthesized using catalytic asymmetric hydrogenation, a process that minimizes waste and reduces the need for hazardous reagents. This aligns with the increasing demand for environmentally friendly synthetic routes in the pharmaceutical industry.
Analytical characterization of this compound is another area of interest. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are commonly used to confirm its purity and stereochemistry. Searches such as "How to characterize chiral amines?" often lead to discussions about these methods, underscoring the compound's relevance in analytical chemistry.
In summary, rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride (CAS No. 1391469-99-0) is a multifaceted compound with broad applications in drug discovery, CNS research, and sustainable chemistry. Its unique structural features and practical advantages make it a valuable tool for scientists addressing some of the most pressing challenges in modern medicine.
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